![molecular formula C13H17NO B2420999 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1448855-03-5](/img/structure/B2420999.png)

2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

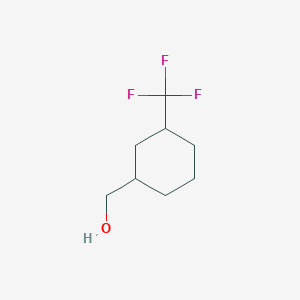

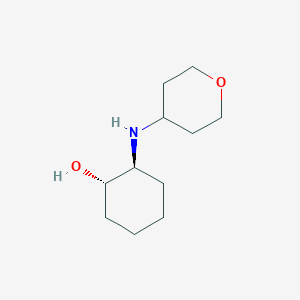

“2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a heterocyclic compound. It is also known as DOQ. The molecular formula of this compound is C13H17NO , and its molecular weight is 203.28 .

Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” consists of a spiro[oxane-4,3’-quinoline] ring system . The exact structure would require further analysis or experimental data for confirmation.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” are not fully detailed in the sources I found. It is known that the molecular formula is C13H17NO and the molecular weight is 203.28 .

Applications De Recherche Scientifique

Synthesis and Heterocyclic System Development

Research has shown that interactions involving 3',4'-dihydro-1'H-spiro[cycloalkane-1,2'-quinolines] can lead to the development of new heterocyclic systems. Specifically, a study by Medvedeva et al. (2014) demonstrated that these interactions can result in 6'-methyl-5',6'-dihydrospiro[cycloalkane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-diones. These compounds were further used in cyclocondensation with various dinucleophiles, showcasing their potential in synthesizing diverse heterocyclic structures (Medvedeva et al., 2014).

Photophysical Properties and Cross-Coupling Reactions

In another study, Silva et al. (2021) synthesized 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] and explored their photophysical properties. This research provided insights into the π → π* and n → π* transitions, demonstrating the compounds' high emission properties and significant Stokes shifts, which are crucial for various applications in photophysics (Silva et al., 2021).

Molecular Architecture and Chemoselective Hydrogenation

Furthermore, Li et al. (2019) developed spiro-bicyclic bisborane catalysts for the chemoselective and enantioselective hydrogenation of quinolines. This research highlighted the catalysts' efficiency in yielding high enantiomeric excesses and demonstrated their broad functional-group tolerance, which is significant for organic synthesis and drug discovery (Li et al., 2019).

Synthesis of Fluorescent Compounds

Dabiri et al. (2011) conducted a study on the synthesis of fluorescent spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones. Their research involved a three-component condensation reaction, highlighting the potential of these compounds in fluorescence and imaging applications (Dabiri et al., 2011).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It should be kept away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

spiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-13(10-14-12)5-7-15-8-6-13/h1-4,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYSSZRHPBYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=CC=CC=C3NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2420920.png)

![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)

![N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2420931.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)

![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)

![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)